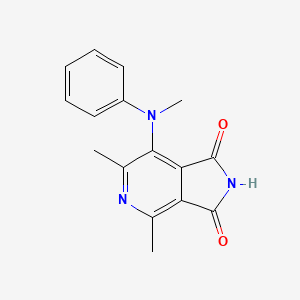
2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and methylphenylamino groups, as well as dicarboxyimide functionalities. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 2,6-dimethylphenol using sodium nitrite and glacial acetic acid to form 2,6-dimethyl-4-nitrosophenol.
Reduction: The nitrosophenol is then reduced to 2,6-dimethyl-4-aminophenol using a reducing agent such as sodium borohydride.
Cyclization: The aminophenol undergoes cyclization with a suitable dicarboxylic acid anhydride to form the desired dicarboxyimide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Scientific Research Applications
2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-aminophenol: A precursor in the synthesis of the target compound, with similar structural features.
2,6-Dimethyl-4-nitrosophenol: Another precursor, differing by the presence of a nitroso group.
N-(2-ethylhexyl)-naphthalene-3,4-dicarboxyimide: A related compound with a naphthalene core instead of a pyridine ring.
Uniqueness
2,6-Dimethyl-5-methylphenylaminopyridin-3,4-dicarboxyimide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4,6-dimethyl-7-(N-methylanilino)pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c1-9-12-13(16(21)18-15(12)20)14(10(2)17-9)19(3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,20,21) |
InChI Key |
YNKGCQKLNMLMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)N(C)C3=CC=CC=C3)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















